molecular formula C6H2ClFN2O3S B015077 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride CAS No. 91366-64-2

7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride

Cat. No. B015077
CAS RN: 91366-64-2
M. Wt: 236.61 g/mol
InChI Key: ULAADSMIEGGGMT-UHFFFAOYSA-N
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Description

7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride is a chemical compound used in various scientific and analytical applications. Its unique structural and chemical properties, such as the presence of the sulfonyl chloride and fluorobenzoxadiazole groups, make it a versatile reagent in chemical synthesis and analysis.

Synthesis Analysis

The synthesis of derivatives related to 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride involves transformations from its chloride counterparts through reactions that introduce or modify functional groups to achieve desired chemical properties for specific applications. Such transformations are crucial for the development of fluorogenic reagents and probes used in biochemical and analytical studies (Leng & Qin, 2018).

Molecular Structure Analysis

The molecular structure and noncovalent interactions of aromatic sulfonyl fluoride and sulfonyl chloride motifs, including those similar to 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride, have been thoroughly examined through X-ray crystallography and Hirshfeld surface analysis. These studies highlight the significance of halide interactions and the role of sulfonyl oxygens in determining the compound's solid-state structure and properties (Bellia et al., 2022).

Chemical Reactions and Properties

7-Fluoro-2,1,3-benzoxadiazole derivatives have been synthesized for specific applications, such as fluorogenic reagents for thiols, demonstrating their reactivity and the influence of structural modifications on their fluorescence properties. These derivatives provide insights into the electron-withdrawing effects of different groups and their implications for chemical reactivity and selectivity (Toyo’oka et al., 1989).

Physical Properties Analysis

The physical properties, including fluorescence characteristics and solvent-dependent behaviors of 7-Fluoro-2,1,3-benzoxadiazole derivatives, have been studied. These properties are crucial for their application in fluorescent labeling and analysis, with specific derivatives showing strong fluorescence in neutral and acidic media, thus facilitating their use in various analytical methodologies (Kajiro et al., 2000).

Chemical Properties Analysis

The reactivity of 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride and its derivatives towards various functional groups, including thiols and amines, underlines their utility in chemical synthesis and analytical applications. This reactivity is attributed to the electron-withdrawing effects and the ability to form stable derivatives with analytes, which are essential for the development of sensitive and selective analytical methods (Uzu et al., 1991).

Scientific Research Applications

  • Noncovalent Interactions Analysis : A study by Bellia et al. (2022) highlights the interactions of the fluoride and chloride atoms in aromatic sulfonyl fluoride and sulfonyl chloride motifs, with both halides showing comparable sulfonyl oxygen interactions (Bellia et al., 2022).

  • Fluorometric Assay of Thiols : Imai and Toyo’oka (1987) developed a rapid and sensitive method for analyzing macromolecules and smaller molecular weight compounds using fluorobenzoxadiazoles (Imai & Toyo’oka, 1987).

  • Chemilumigenic Reagent for Liquid Chromatography : Uzu et al. (1991) found that DBD-F, derived from 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride, is suitable for high-performance liquid chromatography, especially in detecting amino acids and epinephrine at femtomole levels (Uzu et al., 1991).

  • Hydrophilic Fluorogenic Reagents Development : Okabe et al. (2002) developed hydrophilic fluorogenic reagents for thiols, which are sensitive, reactive, and highly water-soluble, ideal for the rapid and sensitive detection of biologically important thiol compounds (Okabe et al., 2002).

  • Fluorogenic Reagent for Thiols : Toyo’oka et al. (1989) reported that DBD-F is more reactive and thiol-specific with higher reaction rates compared to ABD-F, making it suitable for thiol determination in rat tissues (Toyo’oka et al., 1989).

  • Fluorogenic Derivatization Reagents for Proteins : Masuda et al. (2004) demonstrated that DAABD-Cl and TAABD-Cl can effectively identify cysteine-containing proteins in complex mixtures, offering improved sensitivity compared to original compounds (Masuda et al., 2004).

  • Labeling Reagents for Analyte Detection : Uchiyama et al. (2001) studied fluorogenic and fluorescent labeling reagents with a benzofurazan skeleton, showing potential for sensitive and selective analyte detection in various fields (Uchiyama et al., 2001).

  • Colorimetric and Fluorogenic Signaling of Hydrogen Sulfide : Bae et al. (2014) developed a novel probe using a 7-nitro-2,1,3-benzoxadiazole–coumarin conjugate for selective signaling of hydrogen sulfide (Bae et al., 2014).

Safety And Hazards

The safety data sheet for a similar compound, 2,1,3-Benzoxadiazole-4-sulfonyl chloride, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

Future Directions

Since the successful selection of a fluorogenic derivatization reagent for proteomics studies, a further reactive reagent has been required to obtain more species of proteins . This suggests that there is potential for further structural optimization of SBD-F for improved metabolic stability in vivo .

properties

IUPAC Name

7-fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClFN2O3S/c7-14(11,12)4-2-1-3(8)5-6(4)10-13-9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULAADSMIEGGGMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NON=C2C(=C1)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClFN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400849
Record name 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride

CAS RN

91366-64-2
Record name 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3.0 g of 7-fluoro-2,1,3-benzoxadiazole were dissolved in 10 ml of chloroform and then 11.0 ml of chlorosulfonate at 0° C. were dripped into the solution. After reacting at room temperature for one hour, the solution was stirred and reacted for an additional two hours. Next, the reaction solution was transferred to 200 g of ice water, and extracted with chloroform very quickly. The extract was then water washed and dried with magnesium sulfate before filtering. The filtrate was then reduced pressure concentrated. The remaining extract was subjected to silica gel column chromatography (chloroform as mobile phase; 2 cm×60 cm) in 5 ml fractions. The respective fractions were analyzed using thin layer chromatography (silica gel, chloroform). The fraction having an Rf value of about 0.5 was then collected and reduced pressure concentrated. 4.0 g of a pale brown needle-shaped crystalline substance with a melting point of between 64° and 66° C. were obtained.
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3 g
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11 mL
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ice water
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200 g
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reactant
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Yuen, M Wagner, S Richter, J Dufour… - Organic & …, 2021 - pubs.rsc.org
Increased energy metabolism followed by enhanced glucose consumption is a hallmark of cancer. Most cancer cells show overexpression of facilitated hexose transporter GLUT1, …
Number of citations: 6 0-pubs-rsc-org.brum.beds.ac.uk

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